molecular formula C10H7N5O2 B15355993 6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid

6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B15355993
M. Wt: 229.19 g/mol
InChI Key: FMRCUZIBHZXHNK-UHFFFAOYSA-N
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Description

6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound that contains a triazole ring fused to an imidazo[1,2-a]pyridine core. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable imidazo[1,2-a]pyridine derivative with a triazole precursor can yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of active ingredients.

Mechanism of Action

The mechanism by which 6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but may have different substituents.

  • Triazole derivatives: Compounds containing triazole rings are structurally related and often exhibit similar biological activities.

Uniqueness: 6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its fused triazole-imidazo[1,2-a]pyridine structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H7N5O2

Molecular Weight

229.19 g/mol

IUPAC Name

6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H7N5O2/c16-10(17)8-5-15-4-6(1-2-9(15)12-8)7-3-11-14-13-7/h1-5H,(H,16,17)(H,11,13,14)

InChI Key

FMRCUZIBHZXHNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C3=NNN=C3)C(=O)O

Origin of Product

United States

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